CEP-28122 - 1022958-60-6

CEP-28122

Catalog Number: EVT-287521
CAS Number: 1022958-60-6
Molecular Formula: C28H35ClN6O3
Molecular Weight: 539.0689
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CEP-28122 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [, , , , , , , , ]. ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. In several cancer types, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC), ALK is often dysregulated due to genetic alterations like chromosomal translocations, mutations, or gene amplification. This dysregulation leads to constitutive ALK activation, which promotes tumorigenesis [, , ]. CEP-28122 functions by selectively targeting and inhibiting ALK activity, thereby disrupting the aberrant signaling pathways driving cancer cell proliferation and survival in these malignancies [, , ].

Crizotinib

Compound Description: Crizotinib is a small-molecule inhibitor of ALK, ROS1, and MET. It was the first ALK inhibitor approved for the treatment of ALK-positive NSCLC, but the development of resistance is common [].

Relevance: Crizotinib's approval for ALK-positive cancers paved the way for developing second-generation ALK inhibitors like CEP-28122, which aim to overcome resistance mechanisms and offer improved efficacy [].

Ceritinib (LDK378)

Compound Description: Ceritinib is a second-generation ALK inhibitor developed to overcome crizotinib resistance in ALK-positive NSCLC [].

Relevance: Like CEP-28122, ceritinib represents a next-generation ALK inhibitor designed to improve upon the limitations of first-generation drugs like crizotinib [].

Alectinib (RG7853/AF-802/RO5424802/CH5424802)

Compound Description: Alectinib is another second-generation ALK inhibitor with promising results and a good toxicity profile in treating ALK-positive NSCLC [].

Relevance: Alectinib and CEP-28122 belong to the same class of second-generation ALK inhibitors being investigated for their potential to treat ALK-driven cancers more effectively [].

Brigatinib (AP26113)

Compound Description: Brigatinib is a potent, next-generation ALK inhibitor under clinical development for ALK-positive NSCLC, offering potential advantages over earlier ALK inhibitors [].

Relevance: Brigatinib, similar to CEP-28122, highlights the ongoing research efforts to discover and develop increasingly potent and selective ALK inhibitors for improved therapeutic outcomes [].

Entrectinib (RXDX-101, NMS-E628)

Compound Description: Entrectinib is a novel ALK inhibitor with a good toxicity profile, currently being explored in clinical trials for ALK-positive NSCLC [].

Relevance: The development of entrectinib, along with CEP-28122, signifies the progress made in identifying and clinically evaluating novel ALK inhibitors for cancer treatment [].

CEP-14083

Compound Description: CEP-14083 is an ALK inhibitor investigated for its impact on ALK signaling in NSCLC cells [].

Relevance: The use of CEP-14083 alongside CEP-28122 in research on ALK-positive NSCLC cells demonstrates the exploration of different ALK inhibitors to understand their individual and combined effects on ALK signaling and tumor cell survival [].

CEP-2550

Compound Description: CEP-2550 is another ALK inhibitor studied for its effects on ALK signaling in NSCLC cells [].

Relevance: The combined use of CEP-2550, CEP-14083, and CEP-28122 in NSCLC research highlights the investigation of various ALK inhibitors to determine their combined impact on ALK-driven cancers [].

Ibrutinib

Compound Description: Ibrutinib is a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies [].

Relevance: The synergistic effects observed when combining ibrutinib with CEP-28122 in ALK-positive ALCL cell lines suggest potential benefits of combination therapies targeting both ALK and BTK pathways for enhanced therapeutic outcomes [].

GANT61

Compound Description: GANT61 is a selective inhibitor of GLI1/2, downstream effectors of the Hedgehog signaling pathway [].

Relevance: The finding that GANT61 enhances the growth inhibitory effects of CEP-28122 in ALK-positive ALCL cells harboring the C1156Y ALK resistance mutation suggests a potential strategy to overcome ALK inhibitor resistance and improve treatment responses [].

Source and Classification

CEP-28122 was developed by Cephalon, Inc., and its synthesis has been extensively documented in scientific literature. It belongs to the class of small molecule inhibitors specifically targeting the ALK pathway, which is crucial for tumor growth and survival in certain malignancies. The compound's structure consists of three key components: a morpholine-substituted benzocycloheptane unit (A-ring), a diaminopyrimidine central core (B-ring), and a bicyclic amino amide fragment (C-ring) .

Synthesis Analysis

Methods and Technical Details

The synthesis of CEP-28122 involves an efficient eight-step process that integrates various chemical reactions. The initial strategy combined three structural elements to form the final compound:

  1. Bromination: The A-ring was synthesized through the bromination of 1-methoxy-2,3-dimethylbenzene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to achieve good yields.
  2. Formation of the Fused Ring: A fused arylcycloheptane ring was created using diethyl 1,3-acetone-dicarboxylate with sodium bicarbonate and tetra-n-butylammonium iodide in a biphasic solvent system. Subsequent ester hydrolysis and decarboxylation yielded the desired product.
  3. Chiral Resolution: An enzymatic hydrolytic resolution improved the yield of the C-ring fragment significantly.
  4. Final Coupling: The final assembly involved a two-step coupling sequence leading to the formation of a mixed mesylate/hydrochloride bis salt with high purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of CEP-28122 can be described as follows:

  • Molecular Formula: C21_{21}H25_{25}N5_{5}O
  • Molecular Weight: Approximately 365.46 g/mol
  • Structural Features: The compound includes multiple rings with substituents that enhance its potency as an ALK inhibitor.

The detailed structural analysis shows that CEP-28122’s design allows for selective binding to the ALK active site, inhibiting its activity effectively .

Chemical Reactions Analysis

Reactions and Technical Details

CEP-28122 undergoes several key reactions during its synthesis:

These reactions are critical for achieving high purity and potency in the final product .

Mechanism of Action

Process and Data

CEP-28122 acts primarily by inhibiting ALK activity, which is essential for cell proliferation in ALK-positive tumors. The mechanism involves:

  1. Binding to ALK: CEP-28122 binds selectively to the ATP-binding site of ALK, preventing phosphorylation of downstream targets.
  2. Inhibition of Tyrosine Phosphorylation: This inhibition leads to reduced cellular signaling pathways that promote tumor growth.
  3. Induction of Apoptosis: By blocking these pathways, CEP-28122 induces apoptosis in cancer cells.

Preclinical studies have shown that it effectively reduces tumor growth in xenograft models with sustained effects post-treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CEP-28122 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and has moderate solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but requires careful handling due to its reactive functional groups.
  • Purity: High-performance liquid chromatography methods indicate purities exceeding 97% for both free base and mesylate salt forms.

These properties are crucial for its development as a therapeutic agent .

Applications

Scientific Uses

CEP-28122 has significant applications in cancer research and therapy:

  1. Cancer Treatment: As an ALK inhibitor, it is being investigated for treating various malignancies associated with aberrant ALK activity.
  2. Research Tool: It serves as a valuable tool for studying ALK signaling pathways in cellular models.
  3. Preclinical Studies: Ongoing research focuses on its efficacy in combination therapies and its potential use in clinical settings.

The compound's robust pharmacological profile positions it as a promising candidate for further clinical development aimed at improving outcomes for patients with ALK-positive cancers .

Molecular Pharmacology of CEP-28122

Structural Characterization of CEP-28122 as a Small-Molecule Inhibitor

Chemical Properties and IUPAC Nomenclature

CEP-28122 is a synthetically derived small-molecule inhibitor characterized by a complex multicyclic structure and significant three-dimensionality. Its molecular formula is C₂₈H₃₅ClN₆O₃, corresponding to a molecular weight of 539.07 g/mol [6] [9]. The compound typically exists as a crystalline solid with a calculated density of 1.357 ± 0.06 g/cm³ and a high boiling point of 786.9±70.0°C at 760 mmHg, indicating substantial thermal stability [9]. It demonstrates solubility in dimethyl sulfoxide (DMSO), facilitating its use in in vitro assays, but has limited aqueous solubility in its free base form. To address pharmaceutical limitations, a mesylate salt form (Related CAS: 2070009-30-0) was developed, enhancing water solubility while preserving biological activity [2] [9].

The systematic IUPAC name defining its stereochemistry is:(1S,2S,3R,4R)-3-[[5-Chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide [6] [9]. This nomenclature precisely describes the bicyclic core (bicyclo[2.2.1]hept-5-ene), the chiral centers (specified by S/R configurations), the critical chloropyrimidinyl moiety, and the benzocycloheptenyl group linked via a morpholine ring. The stereochemistry at multiple chiral centers—particularly the (7S) benzocycloheptenyl configuration—is essential for optimal target engagement [6].

Selective Binding Affinity to Anaplastic Lymphoma Kinase (ALK)

CEP-28122 exhibits high-affinity binding to the ATP-binding pocket of anaplastic lymphoma kinase (ALK), driven by complementary steric and electronic interactions. Biochemical assays using recombinant AL kinase domains demonstrated potent inhibition with an IC₅₀ of 1.9 ± 0.5 nM in a time-resolved fluorescence (TRF) enzymatic assay [1] [2]. Cellular assays confirmed this potency, showing concentration-dependent suppression of ALK autophosphorylation in ALK-positive anaplastic large-cell lymphoma (ALCL) KARPAS-299 cells (IC₅₀ = 20 nM) [2]. The binding is highly selective for activated ALK conformations, including those generated by fusion proteins (NPM-ALK, EML4-ALK) and full-length receptor variants implicated in neuroblastoma [1].

Structural biology analyses suggest that the [2.2.1] bicyclic core and the chloropyrimidine group form critical hydrogen bonds with the kinase hinge region, while the morpholine-containing benzocycloheptenyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. This precise fit minimizes off-target interactions and underpins the compound’s >100-fold selectivity over many structurally related kinases [1] [2].

Kinase Inhibition Mechanisms

Competitive Inhibition of ALK Tyrosine Phosphorylation

CEP-28122 functions as a competitive ATP-antagonist, directly binding to the catalytic site of ALK and preventing tyrosine phosphorylation of downstream substrates. In vitro studies showed rapid, concentration-dependent inhibition of NPM-ALK phosphorylation in KARPAS-299 cells, achieving >90% suppression at 100 nM within 2 hours of treatment [1]. Similar potency was observed against EML4-ALK in non-small cell lung cancer (NSCLC) H2228 cells and full-length ALK in neuroblastoma SK-N-SH cells, confirming broad applicability across ALK-driven malignancies [1].

In vivo pharmacodynamic studies in mouse xenograft models reinforced this mechanism. A single oral dose of 30 mg/kg achieved >90% inhibition of tumor ALK phosphorylation for over 12 hours, correlating with sustained pathway suppression (e.g., reduced STAT3, AKT, and ERK phosphorylation) [1]. This durable target engagement translated to dose-dependent antitumor efficacy across multiple ALK-positive xenograft models:

Table 1: In Vivo Efficacy of CEP-28122 in ALK-Positive Xenografts [1] [4]

Tumor ModelCell Line/TypeDosing RegimenAntitumor Response
ALCLKARPAS-29930 mg/kg BID, 14dComplete regression (100% TGI*)
NSCLCH222830 mg/kg BID, 28dNear-complete regression (98% TGI)
NeuroblastomaSK-N-SH30 mg/kg BID, 21dSignificant growth inhibition (85% TGI)
TRAF1-ALK hPDT**Primary human ALCL100 mg/kg BID, 14dSustained regression; no relapse at 60 days post-Tx

TGI: Tumor Growth Inhibition; *Human Patient-Derived Tumorgraft

Notably, in the aggressive TRAF1-ALK-driven ALCL model, CEP-28122 induced profound tumor regressions but failed to eradicate all malignant cells, suggesting residual survival mechanisms despite potent ALK blockade [4].

Selectivity Profiling Against Non-Target Kinases

CEP-28122 demonstrates exceptional kinase selectivity, a key attribute minimizing off-target toxicities. Broad profiling against >100 kinases revealed significant inhibition (IC₅₀ < 100 nM) primarily against ALK and the related kinase Flt4 (VEGFR-3; IC₅₀ = 46 ± 10 nM) [1]. Weak activity was observed against MET (IC₅₀ > 1,000 nM), contrasting sharply with the dual ALK/MET inhibition profile of crizotinib [1] [5]. Other non-target kinases, including insulin receptor (InsR), EGFR, and SRC family kinases, were unaffected at concentrations up to 10 µM.

Table 2: Kinase Selectivity Profile of CEP-28122 [1] [2]

KinaseIC₅₀ (nM)Kinase FamilyClinical Relevance of Off-Target Inhibition
ALK1.9 ± 0.5Insulin receptorPrimary target; driver in multiple cancers
Flt4 (VEGFR3)46 ± 10VEGFRLymphangiogenesis; weaker inhibition vs. ALK
ROS1>1000Insulin receptorCrizotinib target; no significant inhibition
MET>1000HGF receptorCrizotinib target; no significant inhibition
InsR>10,000Insulin receptorMetabolic regulation; unaffected
EGFR>10,000EGFRAssociated with rash/diarrhea; unaffected

This selectivity stems from CEP-28122’s optimized interaction with unique residues within the ALK ATP-binding pocket (e.g., the gatekeeper L1196 residue), which are poorly conserved in other kinases [1] [5]. The compound’s inability to inhibit MET or ROS1 highlights its distinct pharmacological niche compared to first-generation ALK inhibitors and positions it as a tool for studying "pure" ALK-driven pathophysiology [5] [8].

Properties

CAS Number

1022958-60-6

Product Name

CEP-28122

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C28H35ClN6O3

Molecular Weight

539.0689

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1

InChI Key

LAJAFFLJAJMYLK-CVOKMOJFSA-N

SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CEP28122; CEP 28122; CEP28122.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.